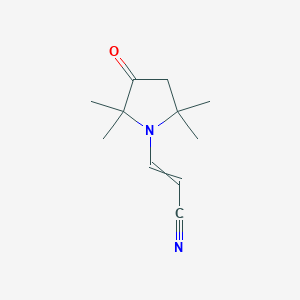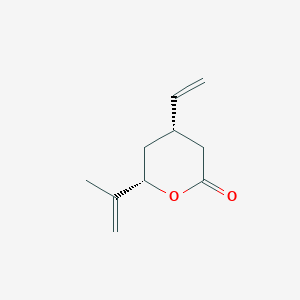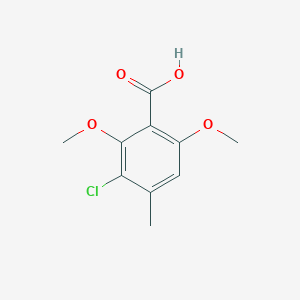![molecular formula C10H24P2 B14384161 Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane CAS No. 89915-93-5](/img/structure/B14384161.png)
Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Tertiary phosphines are widely used in various chemical reactions and industrial applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency.
Industrial Production Methods
In industrial settings, the production of tertiary phosphines, including this compound, often involves large-scale reactions using similar synthetic routes. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one of the propan-2-yl groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines. These products have various applications in different fields of chemistry and industry .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane exerts its effects involves the formation of stable complexes with metal ions. These complexes can participate in various catalytic reactions, enhancing the efficiency and selectivity of the reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane include:
Diisopropylamine: A secondary amine with similar structural features but different chemical properties.
Diisopropylphosphite: An organophosphorus compound with a similar phosphorus-containing structure.
Uniqueness
What sets this compound apart from these similar compounds is its ability to form stable complexes with a wide range of metal ions, making it highly versatile in various catalytic and industrial applications .
Eigenschaften
CAS-Nummer |
89915-93-5 |
|---|---|
Molekularformel |
C10H24P2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
di(propan-2-yl)-(propan-2-ylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C10H24P2/c1-8(2)11-7-12(9(3)4)10(5)6/h8-11H,7H2,1-6H3 |
InChI-Schlüssel |
FKRJMLILFYDHCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)PCP(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Thiirane, [(1-methylethoxy)methyl]-](/img/structure/B14384099.png)

![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)




![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)

